N1,N1-Dimethylpropane-1,2-diamine hydrochloride
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Overview
Description
N1,N1-Dimethylpropane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C5H14N2·HCl. It is a derivative of propane-1,2-diamine, where the nitrogen atoms are substituted with methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions are generally conducted in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Hydroxyl or alkoxy derivatives
Scientific Research Applications
N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. It can also form coordination complexes with metal ions, influencing the reactivity and stability of the metal center. These interactions are crucial in its applications in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,2-ethanediamine
- N,N-Dimethyl-1,4-butanediamine
Uniqueness
N1,N1-Dimethylpropane-1,2-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct solubility and reactivity properties compared to other similar compounds. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H15ClN2 |
---|---|
Molecular Weight |
138.64 g/mol |
IUPAC Name |
1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H |
InChI Key |
BDPZEGWDXLLDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N.Cl |
Origin of Product |
United States |
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